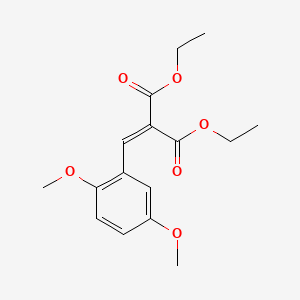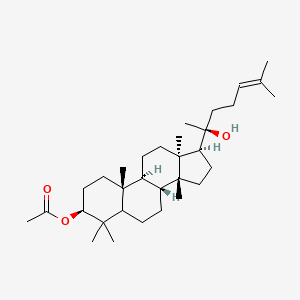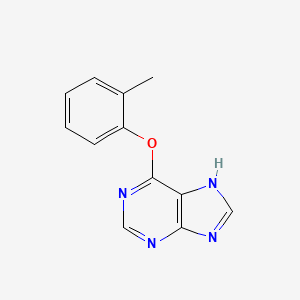
Purine, 6-(o-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 6-(o-tolyloxy)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer. The compound 6-(o-tolyloxy)-purine features a purine core with an o-tolyloxy group attached at the 6-position, which can influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-tolyloxy)-purine typically involves the introduction of the o-tolyloxy group to the purine core. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with o-tolyl alcohol under basic conditions. The reaction may require a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of 6-(o-tolyloxy)-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-(o-tolyloxy)-purine can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted purines .
Aplicaciones Científicas De Investigación
Chemistry: 6-(o-tolyloxy)-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, 6-(o-tolyloxy)-purine derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. They can serve as tools to investigate purine metabolism and signaling .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Their ability to interact with nucleic acids and enzymes makes them promising candidates for drug development .
Industry: In the industrial sector, 6-(o-tolyloxy)-purine is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .
Mecanismo De Acción
The mechanism of action of 6-(o-tolyloxy)-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. For example, it may inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), affecting nucleotide synthesis and cell proliferation .
Comparación Con Compuestos Similares
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Uniqueness: 6-(o-tolyloxy)-purine is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a chemical tool in research .
Propiedades
Número CAS |
73972-55-1 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
6-(2-methylphenoxy)-7H-purine |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-9(8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clave InChI |
LVYGUKJPQKOPQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


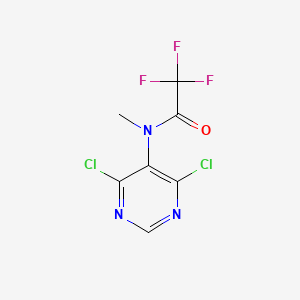

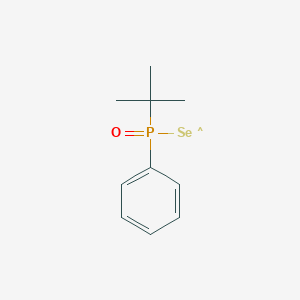
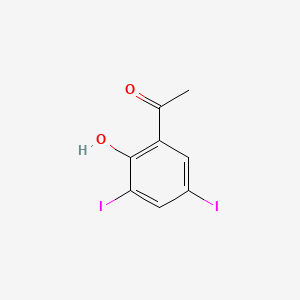
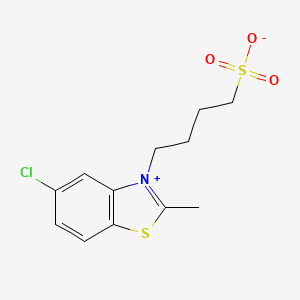
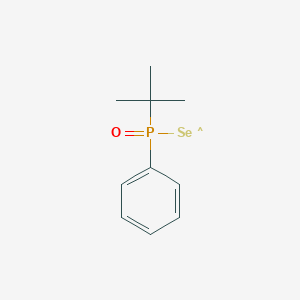
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

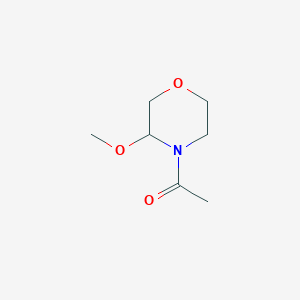
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

